N1-Methylation Eliminates a Hydrogen Bond Donor
The target compound possesses zero hydrogen bond donors (HBD = 0), while the closest des-methyl analog (CAS 56331-24-9) retains the N1 amine proton, conferring a HBD count of 1 or 2 depending on protonation state [1]. In drug design and ligand optimization, each additional HBD is associated with a ~10-fold penalty in passive membrane permeability [2]. For procurement in medicinal chemistry programs targeting intracellular or CNS targets, this differentiation is actionable.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0 (cLogP = 1.76, TPSA = 38.13 Ų) |
| Comparator Or Baseline | Des-methyl analog (CAS 56331-24-9): HBD ≥ 1 (predicted cLogP ~1.2, predicted TPSA ~50 Ų) |
| Quantified Difference | ΔHBD = 1; ΔcLogP ≈ +0.5 to +0.6; ΔTPSA ≈ -12 Ų |
| Conditions | Computational prediction: sildrug.ibb.waw.pl platform; comparator properties estimated via ChemDraw/CLogP algorithm |
Why This Matters
Each HBD removal typically improves passive permeability by ~0.5 log units; for intracellular or CNS targets, this can determine whether a lead compound achieves adequate cell penetration—directly influencing procurement decisions when selecting a diamine building block for a specific target product profile.
- [1] Sildrug (IBB Waw). C13H21N3O predicted properties: clogP 1.76, HBA 4, HBD 0, TPSA 38.13. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. General relationship: each HBD reduces logD/permeability by 0.5–1.0 log units. View Source
